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molecular formula C12H15F3O B8481569 1-(3-Hydroxy-1-hexyl)-2,3,4-trifluorobenzene

1-(3-Hydroxy-1-hexyl)-2,3,4-trifluorobenzene

Cat. No. B8481569
M. Wt: 232.24 g/mol
InChI Key: NSIWAXZBPLIPOB-UHFFFAOYSA-N
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Patent
US07226644B2

Procedure details

After 1-(3-hydroxy-1-hexynyl)-2,3,4-trifluorobenzene was dissolved in ethanol, 5% palladium carbon (50% in water) was added thereto, and stirred for 6 hours at a hydrogen pressure of 0.5 MPa, and the mixture was left to stand overnight. After palladium carbon was removed by filtration, the solvent was evaporated under a reduced pressure to obtain 1-(3-hydroxy-1-hexyl)-2,3,4-trifluorobenzene.
Name
1-(3-hydroxy-1-hexynyl)-2,3,4-trifluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:14][CH2:15][CH3:16])[C:3]#[C:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[C:6]=1[F:13].[H][H]>C(O)C.[C].[Pd]>[OH:1][CH:2]([CH2:14][CH2:15][CH3:16])[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[C:6]=1[F:13] |f:3.4|

Inputs

Step One
Name
1-(3-hydroxy-1-hexynyl)-2,3,4-trifluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C#CC1=C(C(=C(C=C1)F)F)F)CCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
After palladium carbon was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(CCC1=C(C(=C(C=C1)F)F)F)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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